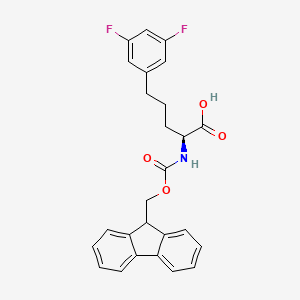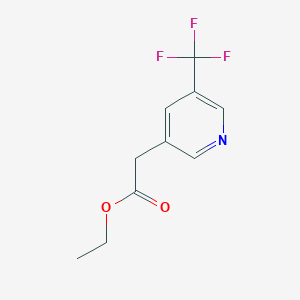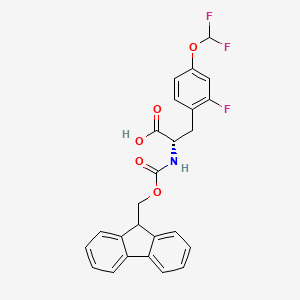![molecular formula C22H18O4 B12836198 Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B12836198.png)
Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group, a formyl group, and a carboxylate ester group attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the biphenyl derivative with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the biphenyl with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Benzyl alcohol with a suitable leaving group in the presence of a base.
Major Products
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Replacement of the benzyloxy group with other nucleophiles.
Scientific Research Applications
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Methyl 4’-(benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives such as:
Methyl 4’-(benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 4’-(benzyloxy)-3’-nitro[1,1’-biphenyl]-3-carboxylate: Contains a nitro group instead of a formyl group.
Methyl 4’-(benzyloxy)-3’-amino[1,1’-biphenyl]-3-carboxylate: Contains an amino group instead of a formyl group.
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
methyl 3-(3-formyl-4-phenylmethoxyphenyl)benzoate |
InChI |
InChI=1S/C22H18O4/c1-25-22(24)19-9-5-8-17(12-19)18-10-11-21(20(13-18)14-23)26-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
InChI Key |
YFJFCAPIDUVLQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)




![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)

![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)


![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
